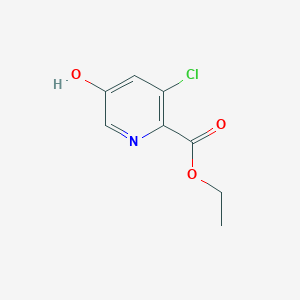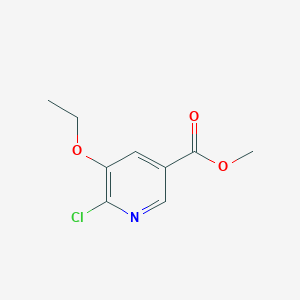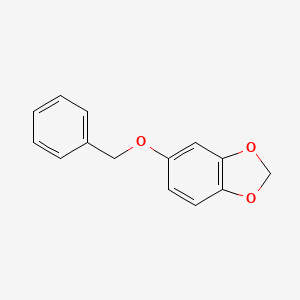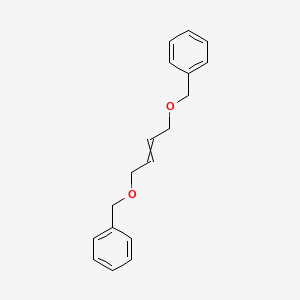
cis-1,4-Dibenzyloxy-2-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cis-1,4-Dibenzyloxy-2-butene is an organic compound with the molecular formula C18H20O2 It is characterized by two benzyloxy groups attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions
cis-1,4-Dibenzyloxy-2-butene can be synthesized through the reaction of benzyl chloride with hydroquinone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under phase-transfer catalysis conditions, which enhances the reaction rate and yield. The use of ultrasound irradiation can further improve the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of multi-site phase-transfer catalysts (MPTCs) can be advantageous in industrial settings due to their ability to increase reaction rates and product selectivity while reducing energy consumption .
化学反応の分析
Types of Reactions
cis-1,4-Dibenzyloxy-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
科学的研究の応用
cis-1,4-Dibenzyloxy-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of cis-1,4-Dibenzyloxy-2-butene involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,4-Bis(benzyloxy)benzene: Similar structure but with a benzene ring instead of a butene backbone.
1,4-Bis(benzyloxy)-2-tert-butylbenzene: Contains a tert-butyl group, which alters its chemical properties.
Uniqueness
cis-1,4-Dibenzyloxy-2-butene is unique due to its butene backbone, which provides different reactivity and properties compared to its benzene analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
4-phenylmethoxybut-2-enoxymethylbenzene |
InChI |
InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2 |
InChIキー |
SHOJWWNYFPQUHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

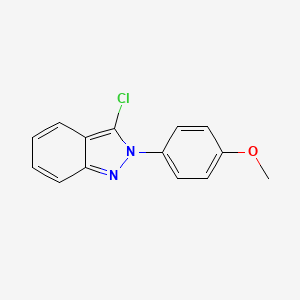
![[4-(3-Hydroxypentan-3-yl)-2-propylphenyl]boronic acid](/img/structure/B8683445.png)
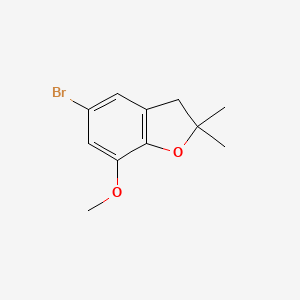
![7-bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8683451.png)
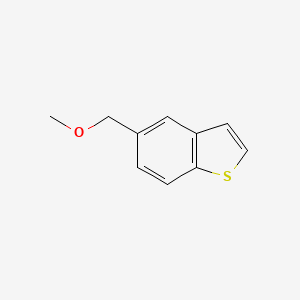
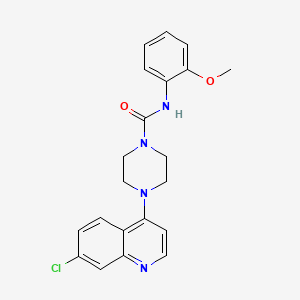
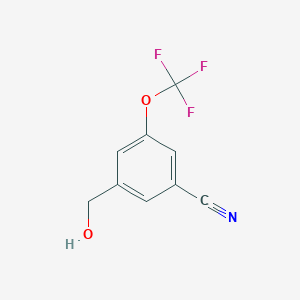
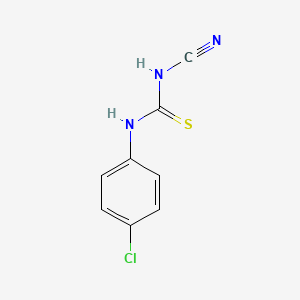
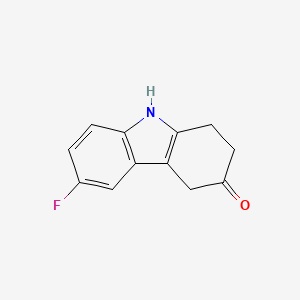
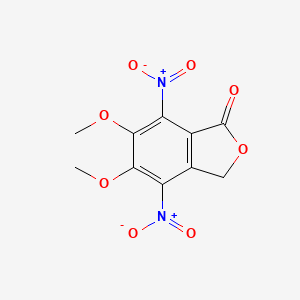
![(S)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8683509.png)
